molecular formula C9H15NO2 B1335490 2-[(2-Furylmethyl)amino]-1-butanol CAS No. 892582-00-2

2-[(2-Furylmethyl)amino]-1-butanol

Cat. No. B1335490
M. Wt: 169.22 g/mol
InChI Key: BCWSSYQZJXXNJK-UHFFFAOYSA-N
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Description

“2-[(2-Furylmethyl)amino]-1-butanol” is an organic compound with the molecular formula C9H15NO2 . It is also known by other synonyms such as “2-(furan-2-ylmethylamino)butan-1-ol” and "N-furfuryl-2-aminobutan-1-ol" .


Molecular Structure Analysis

The molecular weight of “2-[(2-Furylmethyl)amino]-1-butanol” is 169.22 g/mol . The InChI code is “InChI=1S/C9H15NO2/c1-2-8(7-11)10-6-9-4-3-5-12-9/h3-5,8,10-11H,2,6-7H2,1H3” and the canonical SMILES is "CCC(CO)NCC1=CC=CO1" .


Chemical Reactions Analysis

While specific chemical reactions involving “2-[(2-Furylmethyl)amino]-1-butanol” are not available, it’s worth noting that similar compounds can undergo imine formation when reacted with an aldehyde or ketone in the presence of a primary amine .


Physical And Chemical Properties Analysis

The compound has several computed properties such as a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 169.110278721 g/mol .

Scientific Research Applications

Microbial Fermentation

  • Pentanol Isomer Synthesis: Pentanol isomers, including 2-methyl-1-butanol and 3-methyl-1-butanol, are synthesized through microbial fermentations from amino acid substrates. Metabolic engineering has led to the development of microbial strains that produce these isomers, including 1-pentanol and pentenol. Though current production levels are low for immediate industrial applications, significant advancements are anticipated (Cann & Liao, 2009).

Amino Alcohol Interactions

  • Chirality and Hydrogen Bonding: Studies on jet-cooled complexes of various amino alcohols, including 2-amino-1-butanol, show chiral discrimination in their electronic and vibrational spectra. Different structures are formed based on the chirality of the complexes, influencing the hydrogen bond network and electron density transfer (Seurre et al., 2004).

Chemical Kinetics

  • Combustion Model for Butanol Isomers: A comprehensive chemical kinetic model for the four isomers of butanol (1-, 2-, iso- and tert-butanol) has been developed. This model includes detailed high-temperature and low-temperature reaction pathways, aiding in the understanding of the unique oxidation features of linear and branched alcohols (Sarathy et al., 2012).

Synthesis and Production

  • Biosynthesis of Amino Alcohols: A study demonstrates the efficient biosynthesis of (R)-3-amino-1-butanol, a key intermediate in Dolutegravir for HIV/AIDS treatment, using a novel transaminase from Actinobacteria sp. This process highlights the potential of transaminases for the green and efficient production of chiral amines (Tang et al., 2019).

Molecular Studies

  • Solvatochromism and Crystallochromism: Studies on hydrophilically functionalized aromatic amino ketones containing furan rings reveal insights into molecular interactions in solid-state and liquid environments. These findings contribute to understanding solvent effects on molecular structures (El-Sayed et al., 2003).

Environmental Applications

  • CO2 Absorption Studies: Research into the absorption of CO2 using different amino alcohol solvents, including 2-amino-1-butanol derivatives, helps in understanding the effectiveness of various compounds in capturing and storing CO2, which is crucial for environmental sustainability (Liu et al., 2019).

properties

IUPAC Name

2-(furan-2-ylmethylamino)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-8(7-11)10-6-9-4-3-5-12-9/h3-5,8,10-11H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWSSYQZJXXNJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406016
Record name 2-{[(Furan-2-yl)methyl]amino}butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Furylmethyl)amino]-1-butanol

CAS RN

892582-00-2
Record name 2-{[(Furan-2-yl)methyl]amino}butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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